molecular formula C3H4O2 B013848 beta-Propiolactone CAS No. 57-57-8

beta-Propiolactone

Cat. No. B013848
CAS RN: 57-57-8
M. Wt: 72.06 g/mol
InChI Key: VEZXCJBBBCKRPI-UHFFFAOYSA-N
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Description

Beta-Propiolactone (BPL) is an organic compound with the formula CH2CH2CO2 . It belongs to the lactone family and has a four-membered ring . It is a colorless liquid with a slightly sweet odor and is highly soluble in water and organic solvents .


Synthesis Analysis

BPL is prepared industrially by the reaction of formaldehyde and ethenone in the presence of aluminium- or zinc chloride as a catalyst . In the research laboratory, propiolactones have been produced by the carbonylation of epoxides . Poly (α-methyl β-propiolactone) (PmPL) was synthesized through anionic ring-opening polymerization of the corresponding lactone .


Molecular Structure Analysis

The molecular structure of BPL is characterized by a four-membered lactone ring . The molecular formula of BPL is C3H4O2 .


Chemical Reactions Analysis

BPL reacts with many nucleophiles in ring-opening reactions . With water, hydrolysis occurs to produce 3-hydroxypropionic acid (hydracryclic acid). Ammonia gives the β-alanine, which is a commercial process .


Physical And Chemical Properties Analysis

BPL is a colorless liquid with a slightly sweet odor . It is highly soluble in water and organic solvents . The molar mass of BPL is 72.063 g·mol−1 .

Scientific Research Applications

  • Viral Inactivation : BPL is effective in inactivating DNA and RNA viruses, making it useful for handling biologicals. It reduces risks associated with residual cell DNA and alters viral DNA structures (Perrin & Morgeaux, 1995).

  • Immunogenicity Enhancement : It enhances the immunogenic and protective activities of influenza virus A/WSN/33 (H1N1), providing complete protection against lethal challenge and increasing virus inhibition in animal lungs (Budowsky, Smirnov, & Shenderovich, 1993).

  • Impact on DNA Ligation and Gene Expression : BPL impairs DNA ligation and gene expression in E. coli and Cos cells, serving as a model to study the effects of other viral inactivators on DNA properties in vaccine preparations (Fathallah et al., 1999).

  • Inhibition of Virus Membrane Fusion : Treatment with BPL inhibits influenza virus membrane fusion, potentially by altering the function of proteins involved in the fusion process, reducing viral infectivity (Bonnafous et al., 2014).

  • Effect on Residual DNA Biological Activity : It impairs the biological activity of residual DNA from BHK-21 cells infected with rabies virus, leading to strand breaks and nicks, impairing its ability to serve as templates for polymerases (Morgeaux et al., 1993).

  • Sterilization of Collagen Sutures : BPL effectively sterilizes regenerated collagen sutures without causing strength loss or harmful residue, making it a safe and effective method for sterilization (Ball et al., 1961).

  • Use in Sterilizing Biologicals : It is a superior sterilizing agent for biologicals, inactivating various bacteria, fungi, and viruses while maintaining nontoxic end products and allowing safer tissue grafts (Hartman & Logrippo, 1957).

  • Protein Modification : BPL more extensively modifies proteins than nucleic acids during the inactivation of viruses, with cysteine, methionine, and histidine being the most reactive residues (Uittenbogaard et al., 2011).

  • Sterilization of Bone : It effectively sterilizes contaminated bone, providing a simple, rapid, and inexpensive method for sterilizing contaminated tissue in small hospitals (Logrippo et al., 1957).

  • Surface Sterilization : BPL effectively sterilizes surfaces at room temperature, killing bacterial spores and having broad applications, provided limitations are recognized and toxic properties are considered (Allen & Murphy, 1960).

Safety And Hazards

BPL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and carcinogenicity . BPL is “reasonably anticipated to be a human carcinogen” (IARC, 1999) .

Future Directions

There are potential concerns of antibody-dependent enhancement and original antigenic sin in the context of inactivated COVID-19 vaccine, which uses BPL for inactivation of viruses . Future research directions include exploring these potential concerns and developing efficient synthesis of β-amino acids and related derivatives for organic and medicinal chemistry .

properties

IUPAC Name

oxetan-2-one
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InChI

InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-2H2
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InChI Key

VEZXCJBBBCKRPI-UHFFFAOYSA-N
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Canonical SMILES

C1COC1=O
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Molecular Formula

C3H4O2
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Related CAS

25037-58-5
Record name Propiolactone homopolymer
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DSSTOX Substance ID

DTXSID8021197
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Molecular Weight

72.06 g/mol
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Physical Description

Beta-propiolactone appears as a colorless liquid with a slightly sweetish, pungent odor. Used as an intermediate in organic synthesis; disinfectant, sterilant for blood plasma, tissue grafts, vaccines, enzymes and surgical instruments. (EPA, 1998), Colorless liquid with a slightly sweet odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a slightly sweet odor.
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Boiling Point

324 °F at 760 mmHg decomposes (EPA, 1998), Decomposes (155ºC), 61 °C @ 20 MM HG, BP: 162 °C @ 760 MM HG (DECOMP); 150 °C @ 750 MM HG (DECOMP); DIPOLE MOMENT: 3.8, 323 °F (decomposes), 323 °F (Decomposes)
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Flash Point

158 °F (EPA, 1998), 74 °C, 165 °F (74 °C) (closed cup), 74 °C c.c., 165 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 37% VOL/VOL; MISCIBLE WITH ALCOHOL, ACETONE, ETHER, CHLOROFORM, PROBABLY MISCIBLE WITH MOST POLAR ORG SOLVENTS & LIPIDS, water solubility = 3.70X10+5 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 37 (good), 37%
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Density

1.146 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1460 @ 20 °C/4 °C, Density (at 20 °C): 1.1 g/ml, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.15
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air= 1), Relative vapor density (air = 1): 2.5 (calculated), 2.5
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Vapor Pressure

3.4 mmHg at 77 °F (EPA, 1998), 3.4 [mmHg], 3.4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 453, 3 mmHg at 77 °F, (77 °F): 3 mmHg
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Mechanism of Action

Propiolactone is an alkylating agent that acts through alkylation of carboxyl- and hydroxyl- groups. The lactone ring splits either at the first or third carbon. Propiolactone reacts with polynucleotides and DNA, mainly at N7 of guanine and N1 of adenine to form carboxyethyl derivatives. It also forms adducts with N3 of cytosine and thymine., Chemical mutagens 6-N-hydroxylaminopurine and propiolactone induce Lys2 mutants with high frequency in diploid yeast Saccharomyces cerevisiae. 6-N-hydroxylaminopurine induces such mutants even in tetraploid strains. The genetic analysis of mutants was performed. It is known that propiolactone induces mutants by means of mutation-mitotic segregation mechanism, while 6-N-hydroxylaminopurine induces mutants through novel mechamism both allele mutation. Manifestation of such mechanism is the null fertility after meiosis of diploid mutants induced by 6-N-hydroxylaminopurine., Reactivity of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with guanosine, RNA, DNA and 4-(p-nitrobenzyl)pyridine was studied. beta-Propiolactone was 50 to 100 times more reactive with all the nucleophiles than beta-butyrolactone whereas gamma-butyrolactone was completely inactive. The rate of alkylation by lactones was guanosine greater than RNA= denatured DNA greater than double-stranded DNA. The type of the adducts formed were characterized by fluorescence and ultraviolet spectroscopy. Similar alkylation products were formed by the two lactones. The main sites alkylated were N-1 at adenosine, N-3 at cytidine and N-7 at guanosine. The results suggest that the carcinogenic potency of the lactones correlates with their reactivity rather than with specificity of the adducts formed.
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Impurities

Impurities in fresh and aged commercial samples include acrylic acid, acrylic anhydride, acetic acid and acetic anhyride in amounts of less than 1%.
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Product Name

beta-Propiolactone

Color/Form

A COLORLESS LIQUID, Colorless liquid.

CAS RN

57-57-8
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Melting Point

-27 °F (EPA, 1998), -33.4ºC, -33.4 °C, -28 °F
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Synthesis routes and methods I

Procedure details

The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydro-sulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloropropionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361.
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Synthesis routes and methods II

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
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n-octadecyl esters
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iso-octyl and 2-ethylhexyl mercaptoacetates
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iso-octyl mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Propiolactone
Reactant of Route 2
beta-Propiolactone
Reactant of Route 3
beta-Propiolactone
Reactant of Route 4
beta-Propiolactone
Reactant of Route 5
beta-Propiolactone
Reactant of Route 6
beta-Propiolactone

Citations

For This Compound
5,360
Citations
DJ Brusick - Mutation Research/Reviews in Genetic Toxicology, 1977 - Elsevier
BPL is a highly active molecule with numerous biological properties. The chemical reacts rapidly with nucleophilic centers such as proteins, particularly sulfur containing amino acids, …
FW Hartman, GA LoGrippo - Journal of the American Medical …, 1957 - jamanetwork.com
• Beta-propiolactone seems to be a superior sterilizing agent for biologicals because of its … , since this is yet not possible, beta-propiolactone produces plasma that will keep for long …
Number of citations: 30 jamanetwork.com
G Ercolani, L Mandolini, P Mencarelli… - Journal of the American …, 1993 - ACS Publications
A general treatment of macrocyclizationreactions occurring under thermodynamic control is presented. The fundamental quantities on which the treatment is based are the effective …
Number of citations: 210 0-pubs-acs-org.brum.beds.ac.uk
P Bonnafous, MC Nicolaï, JC Taveau… - … et Biophysica Acta (BBA …, 2014 - Elsevier
Beta-propiolactone (BPL) is commonly used as an inactivating reagent to produce viral vaccines. Although BPL has been described to chemically modify nucleic acids, its effect on viral …
RK Hoffman, B Warshowsky - Applied Microbiology, 1958 - Am Soc Microbiol
Despite recently revived interest in gaseous disinfection or sterilization, only two compounds, formaldehyde and ethylene oxide, have been used to any great extent for this purpose. As …
Number of citations: 77 journals.asm.org
LD Arnold, RG May, JC Vederas - Journal of the American …, 1988 - ACS Publications
Treatment with trifluoroacetic acid of fV-(/e/7-butoxycarbonyl)-L-serine ß-lactone (3a)(available by Mitsunobu cyclization of the correspondingN-protected serine derivative 2, R= Of-Bu) …
Number of citations: 167 0-pubs-acs-org.brum.beds.ac.uk
ES Orlans, VE Jones - Nature, 1958 - nature.com
THE conversion of a bacterial exotoxin into a non-toxic antigen suitable for injection into animals presents special difficulties in the case of an unstable substance such as the~-toxin of Cl…
Number of citations: 13 0-www-nature-com.brum.beds.ac.uk
JM Neff, JF Enders - … of the Society for Experimental Biology …, 1968 - journals.sagepub.com
… and be passed serially in monolayer cultures of a line of hamster embryo cells subsequently fused with Sendai virus completely inactivated by low concentrations of beta propiolactone. …
C Fan, X Ye, Z Ku, L Kong, Q Liu, C Xu, Y Cong… - Journal of …, 2017 - Am Soc Microbiol
… Beta-propiolactone (BPL) is an inactivating agent that is widely used in the vaccine industry. … IMPORTANCE Beta-propiolactone (BPL) is commonly used as an inactivating reagent to …
Number of citations: 34 journals.asm.org
Y Sasaki, N Yoshino, S Sato, Y Muraki - Journal of virological methods, 2016 - Elsevier
Beta-propiolactone (BPL) is used as an inactivating reagent for influenza virus in a number of countries. However, the treatment of viruses with BPL occasionally results in a decrease in …

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